Indoline-2-carbonitrile chemical structure and properties
Indoline-2-carbonitrile chemical structure and properties
This is an in-depth technical guide on Indoline-2-carbonitrile , designed for researchers and drug development professionals.
Structural Properties, Synthetic Pathways, and Pharmacophore Utility[1]
Executive Summary
Indoline-2-carbonitrile (2,3-dihydro-1H-indole-2-carbonitrile) is a critical chiral scaffold in medicinal chemistry, distinct from its aromatic analog, Indole-2-carbonitrile. While the aromatic indole is a stable, planar building block, the indoline congener possesses a stereogenic center at the C2 position, making it a valuable precursor for enantiopure peptidomimetics and a key pharmacophore in protease inhibitor design.
This guide analyzes the chemical structure, instability factors, synthetic routes (including dearomative cyanation), and therapeutic applications of Indoline-2-carbonitrile, specifically distinguishing it from the pyrrolidine-based DPP-4 inhibitors (e.g., Vildagliptin) while highlighting their shared "nitrile warhead" mechanism.
Part 1: Chemical Identity & Structural Analysis[2]
1.1 Nomenclature and Classification[1]
-
IUPAC Name: 2,3-Dihydro-1H-indole-2-carbonitrile
-
Common Names: 2-Cyanoindoline; 2-Cyano-2,3-dihydroindole
-
CAS Registry Number: 10555-79-0 (Generic/Racemic), 1259367-73-7 (N-Boc protected)
-
Molecular Formula: C₉H₈N₂[1]
-
Molecular Weight: 144.17 g/mol [1]
1.2 Structural Differentiation
It is imperative to distinguish Indoline-2-carbonitrile from two related compounds often conflated in database searches:
| Feature | Indoline-2-carbonitrile | Indole-2-carbonitrile | (S)-1-(2-chloroacetyl)pyrrolidine-2-CN |
| Core Structure | Bicyclic, Saturated (C2-C3) | Bicyclic, Aromatic | Monocyclic (Pyrrolidine) |
| Hybridization | C2 is sp³ (Chiral) | C2 is sp² (Planar) | C2 is sp³ (Chiral) |
| Stability | Prone to oxidation | Highly Stable | Moderately Stable |
| Role | Chiral Scaffold / Intermediate | Building Block | Vildagliptin Intermediate |
1.3 Stereochemistry
The C2 position is a stereogenic center.[1] The (S)-enantiomer is generally the preferred scaffold in drug design as it mimics the L-proline structure, imposing specific conformational constraints on peptide backbones.
-
Conformation: The fused benzene ring forces the pyrrolidine ring into a "puckered" envelope conformation, restricting the
and torsion angles more rigidly than proline.
Part 2: Physicochemical Profile
The free base of Indoline-2-carbonitrile is chemically labile.[1] Most characterization data exists for its protected forms (e.g., N-Boc, N-Acetyl) or its salts.
Table 1: Physicochemical Properties (N-Boc-Indoline-2-carbonitrile)
| Property | Value / Description | Note |
| Physical State | White to pale yellow solid | Crystalline form |
| Melting Point | 111 – 112 °C | Literature value for N-Boc derivative |
| Solubility | Soluble in DCM, EtOAc, DMSO | Poor water solubility |
| Stability | Oxidation-sensitive | Oxidizes to Indole-2-carbonitrile upon air exposure |
| Reactivity | Electrophilic Nitrile | Susceptible to Pinner reaction or hydrolysis |
Critical Handling Note: The free amine (unprotected indoline-2-carbonitrile) readily undergoes oxidative dehydrogenation to form the aromatic indole-2-carbonitrile.[1] It should be stored under inert atmosphere (Ar/N₂) at -20°C or generated in situ.
Part 3: Synthetic Pathways & Mechanistic Insight
Synthesis of Indoline-2-carbonitrile requires strategies that avoid aromatization.[1] Two primary routes are employed: Dearomative Cyanation (modern) and Strecker-Type Synthesis (classical).[1]
3.1 Route A: Dearomative Cyanation (Photoredox)
This method utilizes N-Boc-indole as a starting material.[1] A photoredox catalyst mediates the addition of a cyanide nucleophile to the C2 position, disrupting aromaticity to form the indoline.
-
Mechanism: Single-electron transfer (SET) oxidizes the indole to a radical cation, activating the C2 position for nucleophilic attack by CN⁻.
-
Advantage: Direct access from abundant indole precursors; high enantioselectivity if chiral catalysts are used.[1]
3.2 Route B: Strecker Reaction of Indolenines
This route involves the reaction of 3H-indole (indolenine) derivatives with a cyanide source (TMSCN or Ethyl Cyanoformate).
-
Step 1: Condensation/Activation of the indolenine nitrogen.[1]
-
Step 2: Nucleophilic attack of cyanide at C2.[1]
-
Stereocontrol: Chiral thiourea catalysts can direct the cyanide attack to yield high ee (enantiomeric excess) of the (S)-isomer.
3.3 Visualization of Synthetic Logic
Caption: Synthetic workflow comparing Dearomative Cyanation (Route A) and Strecker Synthesis (Route B), highlighting the risk of oxidative reversion.
Part 4: Therapeutic Utility & Medicinal Chemistry
4.1 The "Nitrile Warhead" Mechanism
Indoline-2-carbonitrile belongs to a class of inhibitors that utilize the nitrile group as an electrophilic "warhead."[1] This mechanism is analogous to Vildagliptin (a DPP-4 inhibitor) but applied to different targets due to the bicyclic scaffold.[1]
-
Mechanism: The nitrile carbon undergoes reversible covalent attack by the catalytic serine or cysteine residue of a protease enzyme.[1]
-
Result: Formation of an imidate (thioimidate) adduct, temporarily locking the enzyme in an inactive state.
-
Advantage: Unlike irreversible inhibitors (e.g., epoxides), nitrile adducts are often reversible, reducing off-target toxicity.
4.2 Biological Applications[1][2][3]
-
Cathepsin K Inhibitors: Substituted indoline-2-carbonitriles have shown potency against Cathepsin K (osteoporosis target) by mimicking the P2-P3 peptide residues while the nitrile engages the active site Cys25.[1]
-
Cyanide Sensing (Forensics): The formation of indoline-2-carbonitrile is the basis for certain fluorescent sensors.[1] An indolium-phenothiazine dye reacts with environmental cyanide; the nucleophilic attack disrupts the conjugated
-system, triggering a "turn-on" fluorescence response.[4]
4.3 Structure-Activity Relationship (SAR) Diagram
Caption: SAR map illustrating the functional roles of the Indoline-2-carbonitrile pharmacophore regions.
Part 5: Experimental Protocol
Protocol: Synthesis of N-Boc-Indoline-2-carbonitrile via Strecker Reaction Derived from standard methodologies for chiral indoline synthesis.
Reagents:
-
N-Boc-Indole (1.0 eq)
-
Trimethylsilyl cyanide (TMSCN) (1.5 eq)
-
Catalyst: Chiral Thiourea or Gd(OTf)₃ (5 mol%)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
Step-by-Step:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve N-Boc-indole (1 mmol) in anhydrous DCM (5 mL).
-
Activation: Add the catalyst (e.g., Chiral Thiourea) and stir at -78°C for 15 minutes.
-
Addition: Dropwise add TMSCN (1.5 mmol).
-
Reaction: Allow the mixture to stir at -78°C for 24-48 hours. Monitor by TLC (Note: Indoline spot will be distinct from Indole).[1]
-
Quench: Quench with saturated NaHCO₃ solution.
-
Extraction: Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Flash chromatography on silica gel (Hexane/EtOAc). Crucial: Use neutral silica to prevent acid-catalyzed racemization or oxidation.[1]
Part 6: Safety & Handling (MSDS Summary)
Hazard Identification:
-
H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile functionality).
-
H315/H319: Causes skin and serious eye irritation.[1][5][6][7]
Storage Requirements:
-
Temperature: -20°C (Freezer).
-
Atmosphere: Store under Argon or Nitrogen.[1] Oxygen exposure leads to aromatization (turning the white solid into a brown/yellow indole impurity).
-
Incompatibility: Strong oxidizers, strong acids, strong bases (hydrolysis of nitrile to acid).
References
-
PubChem. 1H-Indole-2-carbonitrile (Aromatic Analog Data). National Library of Medicine.[1] Link
-
Semantic Scholar. Transition-Metal-Free Access to 2-Substituted Indolines from Indoles via Dearomative Nucleophilic Addition. (2021).[1][8] Link
-
RSC Advances. A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds.[1] (2021).[1][8] Link
-
Organic Chemistry Portal. Synthesis of Indolines: Recent Literature and Methodologies.Link
-
Fisher Scientific. Safety Data Sheet: Indole-2-carbonitrile (Reference for handling nitriles).[1]Link
Sources
- 1. Indole-5-carbonitrile | C9H6N2 | CID 27513 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Indoline synthesis [organic-chemistry.org]
- 4. scispace.com [scispace.com]
- 5. echemi.com [echemi.com]
- 6. Indole-2-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. Indoline-5-carbonitrile | 15861-23-1 [sigmaaldrich.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
